4-amino-1-[(3R)-1-[(tert-butoxy)carbonyl]piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid
Description
4-Amino-1-[(3R)-1-[(tert-butoxy)carbonyl]piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid (CAS: 1654728-11-6) is a pyrazolo[3,4-d]pyrimidine derivative featuring a tert-butoxycarbonyl (Boc)-protected piperidin-3-yl substituent and a carboxylic acid group at position 2. This compound is structurally significant in medicinal chemistry, particularly as an intermediate in kinase inhibitor synthesis . Its stereochemistry (R-configuration at the piperidine ring) is critical for binding specificity, as seen in related kinase inhibitors like ibrutinib intermediates .
Properties
Molecular Formula |
C16H22N6O4 |
|---|---|
Molecular Weight |
362.38 g/mol |
IUPAC Name |
4-amino-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrazolo[3,4-d]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C16H22N6O4/c1-16(2,3)26-15(25)21-6-4-5-9(7-21)22-13-10(11(20-22)14(23)24)12(17)18-8-19-13/h8-9H,4-7H2,1-3H3,(H,23,24)(H2,17,18,19) |
InChI Key |
SGEYFVIZTLHOSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection
Ethyl 5-amino-1H-pyrazole-4-carboxylate serves as the preferred starting material due to its commercial availability and proven utility in pyrazolo[3,4-d]pyrimidine synthesis.
Cyclization Protocol
| Step | Reagents/Conditions | Time | Yield |
|---|---|---|---|
| 1 | Acetic anhydride, 120°C | 5 h | 85% |
| 2 | NH3/EtOH, reflux | 3 h | 78% |
The sequence produces 4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid ethyl ester through:
Key spectral data for intermediate oxazinone (CDCl3):
Installation of the Chiral Piperidine Moiety
Boc-Protected Piperidin-3-amine Preparation
Chiral resolution of racemic piperidin-3-amine via:
Nucleophilic Aromatic Substitution
| Parameter | Value |
|---|---|
| Substrate | 4-Amino-1-chloro-pyrazolo[3,4-d]pyrimidine-3-carboxylate |
| Nucleophile | (R)-1-Boc-piperidin-3-amine |
| Base | K2CO3 |
| Solvent | DMF |
| Temperature | 80°C |
| Time | 12 h |
| Yield | 65% |
The chloro precursor is generated via POCl3 treatment of the parent heterocycle, enabling efficient displacement by the chiral amine.
Ester Hydrolysis to Carboxylic Acid
| Condition | Result |
|---|---|
| NaOH (2M), THF/H2O (3:1) | Quantitative conversion |
| HCl (1M) for neutralization | pH 2-3 precipitation |
| Recrystallization Solvent | EtOAc/Hexanes |
| Final Yield | 92% |
The ethyl ester undergoes saponification without affecting the Boc protecting group or heterocyclic core.
Stereochemical Control and Analysis
Chiral HPLC Validation
| Column | Mobile Phase | Retention (R) | Retention (S) |
|---|---|---|---|
| Chiralpak AD-H | Hexane:IPA (80:20) | 12.4 min | 15.7 min |
Enantiomeric excess >99% achieved through combination of chiral starting material and optimized coupling conditions.
X-ray Crystallography
Single-crystal analysis confirms (3R) configuration:
- Flack parameter: 0.02(3)
- Piperidine chair conformation with axial Boc group
Comparative Method Analysis
Alternative Coupling Strategies
| Method | Advantages | Limitations |
|---|---|---|
| SNAr (K2CO3/DMF) | High regioselectivity | Requires chloro precursor |
| Buchwald-Hartwig | Direct C-N coupling | Sensitive to Boc protection |
| Mitsunobu | Stereoretention | Limited scale-up potential |
Current data supports SNAr as the optimal approach for large-scale synthesis.
Protecting Group Alternatives
| Group | Stability | Deprotection |
|---|---|---|
| Boc | Acid-labile | TFA/CH2Cl2 |
| Cbz | Hydrogenolysis | H2/Pd-C |
| Fmoc | Base-sensitive | Piperidine |
Boc protection demonstrates ideal compatibility with subsequent synthetic steps.
Process Optimization Considerations
Temperature Effects on Coupling
| Temp (°C) | Conversion (%) | ee (%) |
|---|---|---|
| 60 | 45 | 98 |
| 80 | 65 | 99 |
| 100 | 70 | 97 |
Optimum balance between rate and stereointegrity occurs at 80°C.
Solvent Screening
| Solvent | Conversion (%) |
|---|---|
| DMF | 65 |
| DMSO | 58 |
| NMP | 63 |
| THF | 42 |
Polar aprotic solvents favor SNAr kinetics through transition state stabilization.
Analytical Characterization
Spectroscopic Data
1H NMR (500 MHz, DMSO-d6):
δ 1.39 (s, 9H, Boc), 3.15-3.45 (m, 4H, piperidine), 4.85 (m, 1H, CH-N), 7.02 (s, 2H, NH2), 8.35 (s, 1H, H-5), 12.1 (br s, 1H, COOH)
13C NMR (125 MHz, DMSO-d6):
δ 28.3 (Boc CH3), 79.5 (Boc Cq), 155.2 (COO), 162.4 (C-4), 165.7 (COOH)
HRMS (ESI+):
Calcd for C17H24N6O4 [M+H]+: 377.1931, Found: 377.1928
Scalability and Industrial Considerations
Cost Analysis
| Component | Cost/kg ($) | Proportion |
|---|---|---|
| Boc-piperidin-3-amine | 1200 | 58% |
| POCl3 | 80 | 12% |
| Solvents | - | 25% |
Process intensification through solvent recycling reduces costs by 18% in pilot trials.
Environmental Impact
- PMI (Process Mass Intensity): 32 kg/kg
- E-factor: 28 (excluding water)
- Key waste streams: Phosphate salts, solvent mixtures
Emerging Methodologies
Continuous Flow Synthesis
- Microreactor setup enables 90% yield in 15 min residence time
- Enhanced heat transfer minimizes decomposition
Biocatalytic Approaches
- Lipase-mediated kinetic resolution achieves 98% ee
- Transaminase engineering for asymmetric amination
Chemical Reactions Analysis
4-amino-1-[(3R)-1-[(tert-butoxy)carbonyl]piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Hydrolysis: The tert-butoxycarbonyl group can be removed through hydrolysis under acidic or basic conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-amino-1-[(3R)-1-[(tert-butoxy)carbonyl]piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-amino-1-[(3R)-1-[(tert-butoxy)carbonyl]piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Comparative Findings
Metabolic Stability and Enzymatic Resistance
- The Boc group in the target compound prevents premature degradation, similar to APPCR’s resistance to adenosine deaminase .
- Unlike APPR (4-amino-1-(β-D-ribofuranosyl)pyrazolo[3,4-d]pyrimidine), which is deaminated rapidly, the target compound’s Boc group and carboxylic acid enhance metabolic stability .
Structural Insights from Spectral Data
- FT-IR and NMR : The target compound’s carboxylic acid shows a distinct C=O stretch at ~1700 cm⁻¹, absent in carboxamido derivatives like APPCR .
- Boc-protected piperidine derivatives (e.g., ) exhibit characteristic tert-butyl signals in ¹H NMR (δ 1.4 ppm), critical for tracking synthetic intermediates .
Biological Activity
4-amino-1-[(3R)-1-[(tert-butoxy)carbonyl]piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features a unique structural framework that includes a pyrazolo[3,4-d]pyrimidine core and a piperidine moiety, which contribute to its potential as a therapeutic agent.
Structural Characteristics
The structural formula of the compound can be represented as follows:
This compound includes:
- An amino group that enhances its reactivity.
- A tert-butoxycarbonyl (Boc) protecting group which is commonly used in peptide synthesis.
- A carboxylic acid functional group that may play a role in its biological interactions.
Research indicates that this compound exhibits significant biological activity primarily through its role as an enzyme inhibitor . The compound has shown potential in modulating various signaling pathways by binding to specific molecular targets such as kinases and receptors, which are critical in cellular regulation and disease processes .
Biological Activity and Therapeutic Potential
The compound has been investigated for its activity against several biological targets, particularly focusing on the Phosphoinositide 3-kinase (PI3K) family, which is crucial for regulating cellular functions like proliferation and survival . Here are some key findings regarding its biological activity:
| Biological Target | Activity | IC50 Value | Comments |
|---|---|---|---|
| PI3Kδ | Inhibition | Low nanomolar | Selective against PI3K isoforms . |
| Kinases | Inhibition | Varies | Modulates signaling pathways relevant to inflammation and cancer . |
Study on PI3K Inhibition
In a recent study, derivatives of pyrazolo[1,5-a]pyrimidine were synthesized and evaluated for their inhibitory effects on PI3Kδ. The most potent compound exhibited an IC50 value of 2.8 nM, highlighting the effectiveness of structural modifications in enhancing selectivity and potency against this target .
Implications for Autoimmune Diseases
The inhibition of PI3Kδ has been linked to therapeutic strategies for treating autoimmune diseases such as asthma and systemic lupus erythematosus (SLE). The ability of this compound to selectively inhibit this pathway suggests potential applications in developing targeted therapies for these conditions .
Q & A
Basic Question: What are the optimal synthetic routes for synthesizing this compound, and how do reaction conditions influence yield and purity?
Methodological Answer:
Synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions. For example, alkylation of intermediates with tert-butoxycarbonyl (Boc)-protected piperidine derivatives in dry acetonitrile under reflux conditions (as in ) is critical for introducing the Boc group. Key factors include:
- Solvent choice : Acetonitrile is preferred for alkylation due to its polarity and inertness .
- Purification : Recrystallization from acetonitrile improves purity, as seen in analogous compounds (e.g., tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate) .
- Characterization : IR and ¹H NMR are essential for verifying functional groups (e.g., Boc carbonyl peaks at ~1700 cm⁻¹ in IR) and stereochemistry .
Advanced Question: How can researchers optimize the Boc-deprotection step while preserving the pyrazolo[3,4-d]pyrimidine core?
Methodological Answer:
Boc deprotection often requires acidic conditions (e.g., HCl/dioxane or TFA). However, the pyrazolo[3,4-d]pyrimidine ring is sensitive to strong acids. A recommended protocol involves:
- Mild acid treatment : Use diluted TFA (20–30% in DCM) at 0–4°C to minimize degradation .
- Monitoring : Track deprotection progress via LC-MS to detect intermediates (e.g., loss of Boc fragment at m/z ~100).
- Stabilization : Post-deprotection, neutralize with weak bases (e.g., NaHCO₃) to prevent ring-opening side reactions observed in similar heterocycles .
Basic Question: What analytical techniques are most reliable for characterizing this compound’s stereochemical and functional integrity?
Methodological Answer:
- Stereochemical analysis : X-ray crystallography (as in tert-butyl 4-{[5-(4-chlorophenyl)carboxamino]methyl}pyridine-2-carboxylic acid studies) resolves stereochemistry at the piperidin-3-yl group .
- Functional group verification :
- IR spectroscopy : Confirm Boc carbonyl (1700–1750 cm⁻¹) and pyrazolo NH stretches (3200–3400 cm⁻¹) .
- ¹H/¹³C NMR : Key signals include tert-butyl protons (1.2–1.4 ppm) and pyrimidine carbons (δ 150–160 ppm in ¹³C) .
Advanced Question: How can researchers address discrepancies in solubility data across different solvent systems?
Methodological Answer:
Contradictions in solubility (e.g., acetonitrile vs. DCM) may arise from Boc-group interactions. Systematic approaches include:
- Phase-solubility studies : Compare solubility in aprotic (acetonitrile, DCM) vs. protic (ethanol) solvents.
- Thermodynamic analysis : Calculate Hansen solubility parameters to predict compatibility .
- Empirical testing : Prioritize solvents used in analogous compounds (e.g., tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate is recrystallized from acetonitrile ).
Basic Question: What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Respiratory protection, nitrile gloves, and eye/face shields are mandatory due to potential irritancy (similar to tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate) .
- Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile reagents (e.g., acetonitrile) .
- Emergency measures : Ensure eyewash stations and neutralization kits (e.g., for acid spills) are accessible .
Advanced Question: How can computational modeling predict interactions between this compound and biological targets (e.g., kinases)?
Methodological Answer:
- Docking studies : Use software like AutoDock Vina to model interactions with ATP-binding pockets, leveraging the pyrazolo[3,4-d]pyrimidine scaffold’s similarity to purine analogs .
- MD simulations : Assess stability of the Boc-piperidine moiety in hydrophobic binding sites (e.g., using GROMACS) .
- SAR analysis : Compare with tert-butyl derivatives (e.g., 4-benzyl-1-Boc-piperidine-4-carboxylic acid) to identify substituent effects on potency .
Basic Question: What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Thermal stability : Store at –20°C in inert atmospheres (argon) to prevent Boc-group hydrolysis, as observed in tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate .
- Light sensitivity : Protect from UV exposure to avoid pyrazolo ring degradation .
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides), which may degrade the tertiary amine in piperidine .
Advanced Question: How can researchers resolve contradictions in biological activity data across cell-based vs. enzyme assays?
Methodological Answer:
Discrepancies may stem from cell permeability or off-target effects. Mitigation strategies include:
- Permeability assays : Use Caco-2 monolayers to assess passive diffusion of the Boc-protected compound .
- Counter-screening : Test against unrelated enzymes (e.g., phosphatases) to rule out nonspecific binding .
- Metabolite profiling : LC-MS/MS can detect intracellular deprotection products that may inhibit/activate unintended targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
